N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-ethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H32N4O2S and its molecular weight is 488.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on synthesizing various analogs of complex acetamides and pyrrolopyrimidines, assessing their potential as kappa-opioid agonists, demonstrating the importance of structural variations in enhancing biological activity (J. J. Barlow et al., 1991; G. Costello et al., 1991). These studies underline the significance of chemical modifications in discovering new therapeutic candidates.
Antimicrobial and Antitumor Activities
The development of heterocyclic compounds incorporating various moieties, such as thiadiazole and pyrimidine, has been reported for their potential antimicrobial and insecticidal properties (A. Fadda et al., 2017). Additionally, novel syntheses of thieno[3,2-d]pyrimidines and related derivatives have been explored for their antitumor activities, highlighting the broad application of these compounds in developing cancer therapies (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibitors for Cancer Therapy
The design and synthesis of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase, exhibiting potential as antitumor agents, indicate the strategic importance of targeting multiple pathways in cancer treatment (A. Gangjee et al., 2009).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c1-5-20-11-9-10-14-23(20)29-24(33)18-35-28-30-25-22(21-12-7-6-8-13-21)17-31(4)26(25)27(34)32(28)16-15-19(2)3/h6-14,17,19H,5,15-16,18H2,1-4H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYSTJXACQQVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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